molecular formula C10H7FO3 B1300140 (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid CAS No. 35504-85-9

(2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid

Cat. No. B1300140
CAS RN: 35504-85-9
M. Wt: 194.16 g/mol
InChI Key: CMSWGWOQRTZZAS-AATRIKPKSA-N
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Patent
US05362708

Procedure details

3-(4'-Fluorobenzoyl)-acrylic acid (9.7 g, 0.04996 mol) was dissolved in 50 ml of concentrated aqueous ammonia solution, and the solution was allowed to stand for a few days, without a cover. The solution was first rendered neutral by adding hydrochloric acid (concentrated, 30 ml), a further 20 ml of concentrated hydrochloric acid were then added, followed by hydrazine hydrochloride (4.1 g, 0.06 mol), after which the mixture was refluxed for 8 hours. After cooling, the solid product which had precipitated was isolated, washed with water and dried to constant weight. 3-(4'-Fluorophenyl)-6-pyridazinone of m.p.=265°-267° C., 8.9 g, 0.04680 mol, were obtained, which corresponds to a yield of 93.7% of theory.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
4.1 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([CH:8]=[CH:9][C:10](O)=[O:11])=O)=[CH:4][CH:3]=1.Cl.Cl.[NH2:17][NH2:18]>N>[F:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]2[CH:8]=[CH:9][C:10](=[O:11])[NH:18][N:17]=2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
FC1=CC=C(C(=O)C=CC(=O)O)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
N
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
4.1 g
Type
reactant
Smiles
Cl.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand for a few days, without a cover
TEMPERATURE
Type
TEMPERATURE
Details
after which the mixture was refluxed for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solid product which had precipitated
CUSTOM
Type
CUSTOM
Details
was isolated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried to constant weight

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NNC(C=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.